molecular formula C14H17IO B8411927 1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one

1-Cyclohexyl-2-(4-iodophenyl)ethan-1-one

Cat. No. B8411927
M. Wt: 328.19 g/mol
InChI Key: ZUFPXYMYEXLZOY-UHFFFAOYSA-N
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Patent
US07449488B2

Procedure details

According to a modified literature procedure (Collins, I. et al J. Med. Chem. 2002, 45, 1887-1900) a solution of 5.06 g (13.1 mmol) of 3-cyclohexyl-2-(4-iodo-phenyl)-3-oxo-propionic acid methyl ester in 80 mL of dimethylsulfoxide (DMSO) was added a solution of 1.53 g (26.2 mmol) of sodium chloride (NaCl) in 5.8 mL of water (H2O), and the resulting mixture was heated at 150° C. for 3 h during which time a white solid formed. The reaction mixture was cooled to rt, poured into 500 mL of water, and extracted thoroughly with ethyl acetate. The combined organic extracts were washed with water (3 times), brine, dried over sodium sulfate and concentrated to give 4.13 g (96% yield) of desired 1-cyclohexyl-2-(4-iodo-phenyl)-ethanone as a yellow solid as indicated by 1H NMR (containing small traces of impurities). The product was used without any further purification in the next step.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Name
Quantity
5.8 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC(=O)[CH:4]([C:13]1[CH:18]=[CH:17][C:16]([I:19])=[CH:15][CH:14]=1)[C:5]([CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:6].[Cl-].[Na+]>CS(C)=O.O>[CH:7]1([C:5](=[O:6])[CH2:4][C:13]2[CH:14]=[CH:15][C:16]([I:19])=[CH:17][CH:18]=2)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.06 g
Type
reactant
Smiles
COC(C(C(=O)C1CCCCC1)C1=CC=C(C=C1)I)=O
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
5.8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with water (3 times), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(CC1=CC=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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